

# "2-(Benzo[b]thiophen-2-yl)acetic acid" chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2-(Benzo[b]thiophen-2-yl)acetic acid

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## An In-depth Technical Guide to 2-(Benzo[b]thiophen-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Benzo[b]thiophen-2-yl)acetic acid**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, plausible synthetic routes, and potential biological activities based on current scientific literature.

## Chemical Structure and Nomenclature

**2-(Benzo[b]thiophen-2-yl)acetic acid** is an organic compound featuring a benzo[b]thiophene core substituted at the 2-position with an acetic acid group. The benzo[b]thiophene moiety consists of a benzene ring fused to a thiophene ring.

IUPAC Name: 2-(1-Benzothiophen-2-yl)acetic acid[1]

Canonical SMILES: C1=CC=C2C(=C1)C=C(S2)CC(=O)O

Chemical Structure:

Caption: Chemical structure of **2-(Benzo[b]thiophen-2-yl)acetic acid**.

## Physicochemical and Quantitative Data

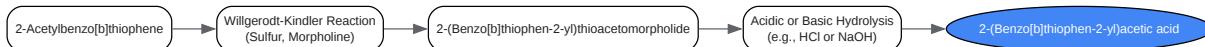
A summary of the key physicochemical properties of **2-(Benzo[b]thiophen-2-yl)acetic acid** is presented in the table below. This data is essential for its handling, formulation, and application in research settings.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	192.24 g/mol	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[1]</a>
Purity	Typically ≥95%	<a href="#">[1]</a>
Storage Conditions	2-8°C, sealed in a dry, dark environment	<a href="#">[1]</a>
CAS Number	75894-07-4	<a href="#">[1]</a>

## Experimental Protocols: Synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid

While various methods exist for the synthesis of substituted benzo[b]thiophenes, a specific and detailed protocol for **2-(Benzo[b]thiophen-2-yl)acetic acid** is not readily available in peer-reviewed literature. However, a plausible and efficient synthetic route can be adapted from established methods for similar structures. The following protocol describes a representative synthesis starting from the commercially available 2-acetylbenzo[b]thiophene via the Willgerodt-Kindler reaction, followed by hydrolysis.

Workflow for the Proposed Synthesis:



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Caption: Proposed synthetic workflow for **2-(Benzo[b]thiophen-2-yl)acetic acid**.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-(Benzo[b]thiophen-2-yl)thioacetomorpholide

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetylbenzo[b]thiophene (1 equivalent), sulfur (2.5 equivalents), and morpholine (5 equivalents).
- Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into a beaker of cold water and stir vigorously.
- The solid product, 2-(benzo[b]thiophen-2-yl)thioacetomorpholide, will precipitate.
- Collect the precipitate by vacuum filtration, wash with cold water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis to **2-(Benzo[b]thiophen-2-yl)acetic acid**

- In a round-bottom flask, suspend the purified 2-(benzo[b]thiophen-2-yl)thioacetomorpholide from the previous step in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
- Heat the suspension to reflux and maintain for 12-24 hours, or until the reaction is complete as indicated by TLC.
- Cool the reaction mixture to room temperature and pour it over crushed ice.
- The crude **2-(benzo[b]thiophen-2-yl)acetic acid** will precipitate.

- Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
- Dry the product under vacuum.
- Further purification can be achieved by recrystallization from a solvent system such as ethanol/water.

Note: This is a representative protocol, and optimization of reaction conditions, stoichiometry, and purification methods may be necessary.

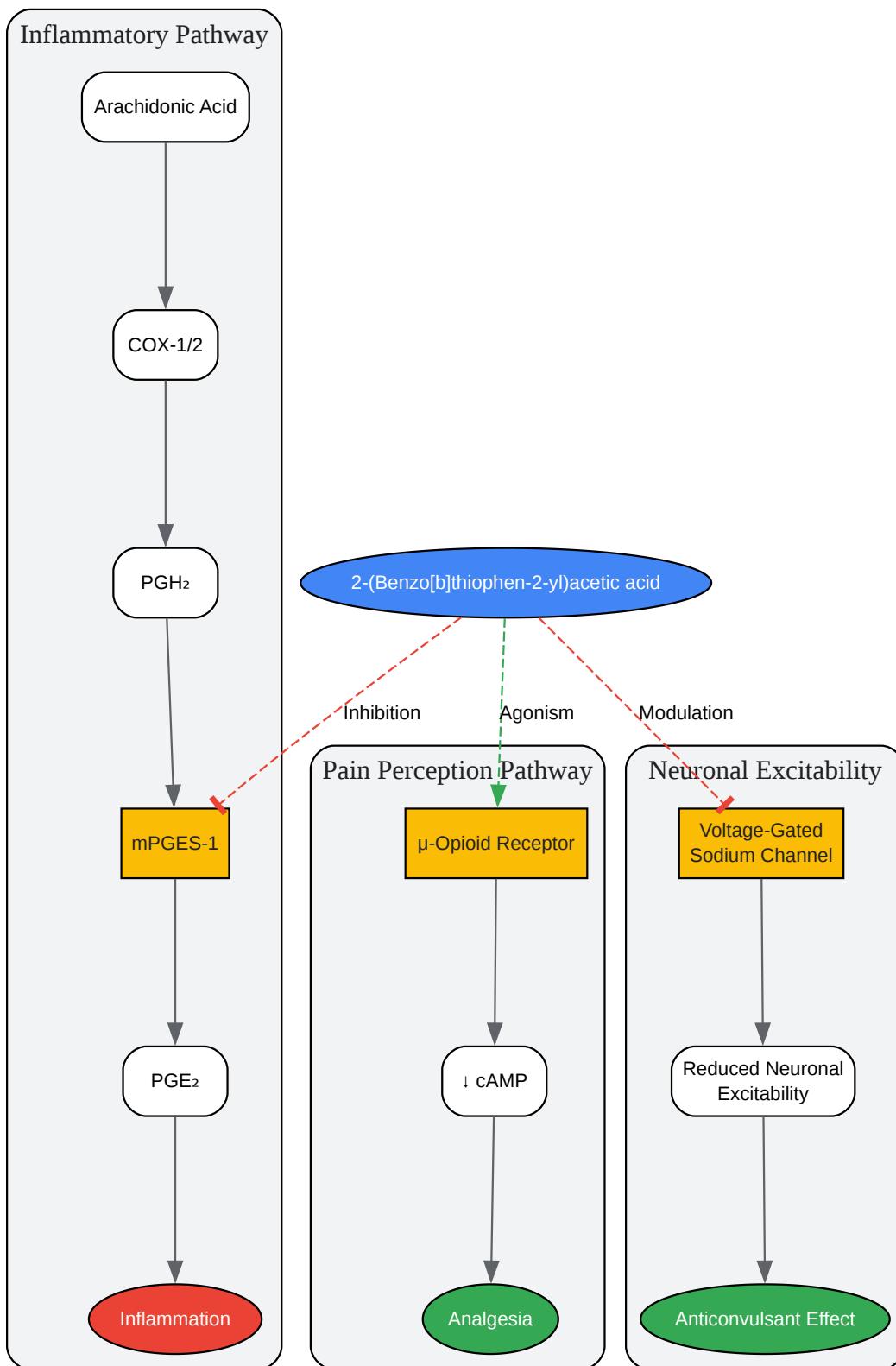
## Potential Biological Activities and Signaling Pathways

The benzo[b]thiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds.<sup>[2]</sup> While the specific biological profile of **2-(Benzo[b]thiophen-2-yl)acetic acid** is not extensively documented, the activities of structurally related molecules provide insights into its potential therapeutic applications.

Derivatives of the closely related 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).<sup>[3][4]</sup> This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of PGH<sub>2</sub> to the pro-inflammatory mediator PGE<sub>2</sub>. Inhibition of mPGES-1 is a promising strategy for the development of anti-inflammatory and anti-cancer agents.<sup>[3]</sup>

Furthermore, other benzo[b]thiophene derivatives have been shown to interact with various biological targets, including opioid receptors and voltage-gated sodium channels, suggesting potential applications as analgesics and anticonvulsants, respectively.<sup>[5]</sup> Specifically, benzo[b]thiophene-2-carboxamides have been reported as mu-opioid receptor agonists that signal through both cAMP and β-arrestin-2 pathways.<sup>[6]</sup>

The following diagram illustrates the potential signaling pathways that may be modulated by **2-(Benzo[b]thiophen-2-yl)acetic acid**, based on the activities of related compounds.

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Caption: Potential biological targets and signaling pathways for **2-(Benzo[b]thiophen-2-yl)acetic acid**.

This guide serves as a foundational resource for researchers interested in **2-(Benzo[b]thiophen-2-yl)acetic acid**. Further experimental validation is necessary to fully elucidate its synthetic pathways and pharmacological profile.

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